Spectroscopic Characterization of Cyclohexane-1,2-dicarbonitrile
Spectroscopic Characterization of Cyclohexane-1,2-dicarbonitrile
This guide provides an in-depth technical analysis of the spectroscopic characterization of Cyclohexane-1,2-dicarbonitrile , focusing on the critical differentiation between its stereoisomers (cis and trans).
Executive Summary
Cyclohexane-1,2-dicarbonitrile (
This guide delineates the spectroscopic signatures (NMR, IR, MS) required to validate stereochemistry, grounded in conformational analysis.
Stereochemical & Conformational Analysis
Understanding the dynamic behavior of the cyclohexane ring is a prerequisite for interpreting the spectroscopic data.
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Trans-isomer (1R,2R / 1S,2S): Exists predominantly in the diequatorial conformation. The diaxial conformer is destabilized by severe 1,3-diaxial interactions and dipole repulsion between the nitrile groups.
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Implication: The methine protons (H-1 and H-2) occupy axial positions.[2]
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Cis-isomer (Meso): Exists as a rapidly interconverting equilibrium between two degenerate chair forms.[2] In each form, one nitrile is axial and the other is equatorial.
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Implication: The observed NMR signals are a time-averaged weighted average of the axial and equatorial environments.
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Spectroscopic Data & Diagnostic Criteria
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for stereochemical assignment.[2] The distinction rests on the Karplus relationship (coupling constants) and chemical shift anisotropy .
H NMR (Proton)
The key diagnostic feature is the splitting pattern of the methine protons (
| Feature | Trans-isomer (Diequatorial CN) | Cis-isomer (Axial/Equatorial CN) |
| H-1, H-2 Signal | Axial protons | Average (Axial/Equatorial) |
| Multiplicity | Doublet of doublets (or broad multiplet) | Complex multiplet (higher order) |
| Coupling ( | Large ( | Small ( |
| Chemical Shift | Typically Upfield (Shielded) | Typically Downfield (Deshielded) |
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Mechanism: In the trans-isomer, the H-1 and H-2 protons are anti-periplanar (180° dihedral angle). According to the Karplus equation, this geometry maximizes orbital overlap, resulting in a large vicinal coupling constant (
Hz). In the cis-isomer, the dihedral angle averages to ~60°, yielding a significantly smaller coupling constant.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
C NMR (Carbon)
Carbon shifts are sensitive to the steric compression of the substituents (
| Carbon Environment | Trans-isomer ( | Cis-isomer ( |
| Nitrile (-CN) | ~124.0 -- 126.0 (Equatorial) | ~120.0 -- 122.0 (Ax/Eq Average) |
| Methine (CH-CN) | ~30.0 -- 34.0 | ~28.0 -- 30.0 |
| Methylene (Ring) | 4 distinct signals (C2 symmetry) | 4 distinct signals (Plane of symmetry) |
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Diagnostic Rule: Equatorial nitrile carbons generally resonate downfield (higher ppm) relative to axial nitrile carbons.[2] The trans-isomer, being diequatorial, will show the most downfield -CN signal.
Infrared Spectroscopy (FT-IR)
While IR is less specific for stereochemistry, it confirms functional group integrity.[2]
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Nitrile Stretch (
): Sharp, weak-to-medium intensity band at 2235–2245 cm⁻¹ .ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Note: Conjugation is absent, so the band remains in the standard aliphatic nitrile range.
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Fingerprint Region: The trans-isomer (often crystalline solid) typically yields a sharper, more defined fingerprint spectrum compared to the cis-isomer (often liquid or low-melting solid) due to lattice energy effects.[2]
Mass Spectrometry (MS)
Fragmentation patterns are driven by the stability of the elimination products.
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Molecular Ion (
): m/z 134 (Often weak).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Base Peak / Diagnostic Fragments:
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m/z 107 (
): Loss of HCN. This is a primary fragmentation pathway for cyclic nitriles. -
m/z 54: Retro-Diel-Alder fragmentation. The cyclohexane ring can cleave to generate acrylonitrile and butadiene derivatives, though this is more prominent in cyclohexenes.
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m/z 41 (
): Typical hydrocarbon background for cyclohexane rings.
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Experimental Workflow: Synthesis & Isolation
The following protocol outlines the generation of the dicarbonitrile from cyclohexene, a standard route requiring rigorous separation of isomers.
Step-by-Step Methodology
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Precursor Synthesis: Bromination of cyclohexene to yield trans-1,2-dibromocyclohexane.[3]
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Protocol: Add
dropwise to cyclohexene in at -5°C. Isolate the trans-dibromide (solid, mp ~100°C).
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Cyanation (The Critical Step): Nucleophilic substitution with Cyanide (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reagents: NaCN or KCN in DMSO or DMF (Polar Aprotic solvent is essential).[2]
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Conditions: Heating at 60–80°C.
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Stereochemistry: Direct
displacement of a secondary halide is sluggish and prone to elimination. Often, a mixture of cis and trans is obtained due to partial elimination-addition mechanisms or thermodynamic equilibration.
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Purification & Separation:
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Fractional Crystallization: The trans-dicarbonitrile is typically a solid (mp ~98–100°C), while the cis-isomer is a liquid or low-melting solid. Cooling an ethanolic solution often precipitates the trans isomer.
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Column Chromatography: Silica gel phase. Eluent: Hexane/Ethyl Acetate gradient. The less polar trans-isomer (diequatorial) usually elutes second? Correction: In cyclohexane systems, the diequatorial isomer is often more polar than expected due to dipole vectors, but axial/equatorial differences allow separation.
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Visualization: Stereochemical Validation Workflow
Caption: Logical workflow for the isolation and spectroscopic validation of 1,2-dicyanocyclohexane isomers.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[4][5] (Standard text for NMR coupling constants and Karplus relationships).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
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Schneider, H. J., & Hoppen, V. (1978). "13C NMR shifts of cyclohexanes: Stereochemical dependencies." Journal of Organic Chemistry, 43(20), 3866–3873. Link (Establishes the upfield/downfield shift rules for axial/equatorial substituents).
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PubChem Database. (2025).[2][1] Cyclohexane-1,2-dicarbonitrile Compound Summary. National Library of Medicine. Link
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NIST Mass Spectrometry Data Center. (2023).[2] Cyclohexane fragmentation patterns. NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. (2S)-cyclohexane-1,2-dicarbonitrile | C8H10N2 | CID 57901519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grand Strand Family Medical Center treats minor medical emergencies for v.. [askfilo.com]
- 3. Problem (15 points) The multi-step synthesis of organic compounds relies.. [askfilo.com]
- 4. 1,2-Diaminocyclohexane, cis- | C6H14N2 | CID 342917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
